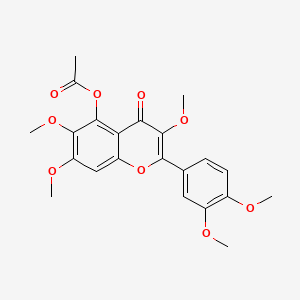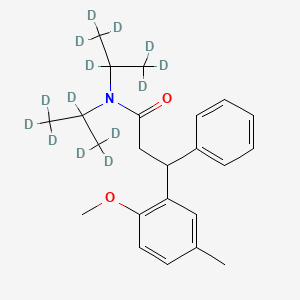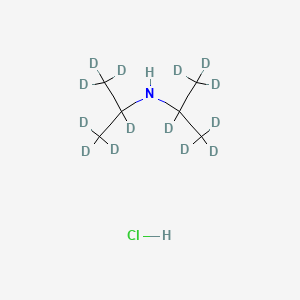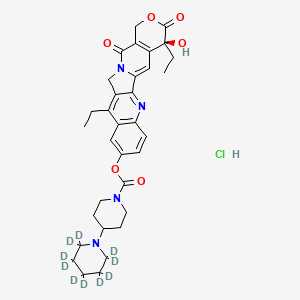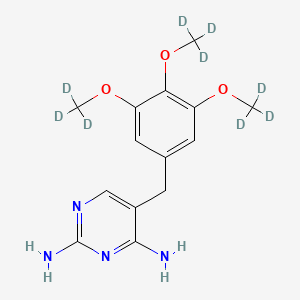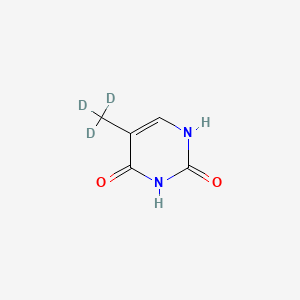
Thymine-d3
描述
Thymine-d3, also known as [2H3]-Thymine, is a deuterated form of thymine, a pyrimidine nucleobase found in DNA. The chemical formula for this compound is C5H5D3N2O2. Deuterium, a stable isotope of hydrogen, replaces three hydrogen atoms in the thymine molecule, making it useful in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Thymine-d3 typically involves a deuteration substitution reaction. In this process, a deuterated reagent reacts with thymine, replacing hydrogen atoms with deuterium atoms. This reaction requires specific conditions, including the use of deuterated solvents and catalysts to facilitate the exchange .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to ensure efficient and consistent deuterium incorporation. The reaction conditions are optimized to maximize yield and purity .
化学反应分析
Types of Reactions: Thymine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. One-electron oxidation of thymine in DNA can lead to mutations, primarily at thymine sites .
Common Reagents and Conditions: Common reagents used in these reactions include molecular oxygen, water, and specific catalysts. For example, proton-coupled electron transfer (PCET) mechanisms are involved in thymine oxidation, where water acts as a proton donor .
Major Products Formed: The major products formed from these reactions include 5-formyl-2′-deoxyuridine and 5-(hydroxymethyl)-2′-deoxyuridine from oxidation reactions .
科学研究应用
Thymine-d3 has a wide range of applications in scientific research:
Chemistry: Used in studies involving isotope effects and reaction mechanisms.
Biology: Helps in understanding DNA replication and repair processes.
Medicine: Utilized in cancer research to study DNA damage and repair mechanisms.
Industry: Employed in the development of high-energy-density materials .
作用机制
Thymine-d3 exerts its effects primarily through its incorporation into DNA. The deuterium atoms in this compound can influence the stability and reactivity of DNA. For instance, in one-electron oxidation reactions, the presence of deuterium can alter the rate-determining steps, providing insights into the mechanisms of DNA damage and repair .
相似化合物的比较
- Thymine
- Uracil
- 5-Methyluracil
- Thymidine
Comparison: Thymine-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic effects compared to its non-deuterated counterparts. This makes this compound particularly valuable in studies requiring precise isotopic labeling .
This compound’s unique properties and wide range of applications make it a valuable compound in various fields of scientific research. Its ability to provide insights into DNA-related processes and its use in developing advanced materials highlight its significance.
属性
IUPAC Name |
5-(trideuteriomethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQNBRDOKXIBIV-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724566 | |
| Record name | 5-(~2~H_3_)Methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68941-98-0 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68941-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(~2~H_3_)Methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-Amino-2-hydroxy-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl}-N'-(4-cyanophenyl)urea](/img/structure/B562205.png)
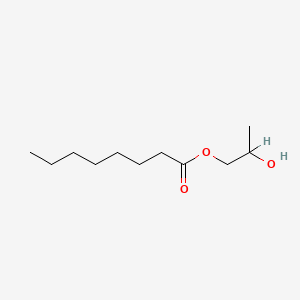

![4-[5-Chloro-2-(4-sulfobutylsulfanyl)-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonic acid](/img/structure/B562208.png)

